1-Isocyanato-2-methyl-3-nitrobenzene
Overview
Description
1-Isocyanato-2-methyl-3-nitrobenzene is an organic compound that likely has applications in the synthesis of polymers, pharmaceuticals, and agrochemicals. Isocyanates, in general, are highly reactive molecules that can react with alcohols to form urethanes, with water to form amines and carbon dioxide, and participate in various other chemical transformations.
Synthesis Analysis
While the direct synthesis of 1-Isocyanato-2-methyl-3-nitrobenzene is not detailed, related compounds provide insights into possible synthetic pathways. For example, the phosgene-free synthesis of ureas, which can be intermediates to isocyanates, suggests a methodology that could potentially be adapted for synthesizing our compound of interest (Vavasori & Ronchin, 2012). Typically, nitrobenzene derivatives are synthesized via nitration reactions, and isocyanates from amines through carbonylation processes.
Molecular Structure Analysis
The molecular structure of isocyanates and nitrobenzene derivatives has been extensively studied. For instance, the crystal structure of related nitrobenzene compounds reveals significant details about bond lengths, angles, and molecular conformations, which are critical for understanding the chemical behavior and reactivity of these molecules (D. D. Ridder et al., 1993).
Chemical Reactions and Properties
Isocyanates are known for their high reactivity, particularly in the formation of polyurethanes, ureas, and carbamates. The specific reactions of 1-Isocyanato-2-methyl-3-nitrobenzene would depend on its unique electronic and steric environment, influenced by the nitro and methyl groups. Studies on similar compounds, such as the reactivity of nitrobenzene derivatives in reductive carbonylation to form isocyanates, provide a foundation for predicting the reactivity of our compound (S. Cenini et al., 1991).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, and solubility, of 1-Isocyanato-2-methyl-3-nitrobenzene can be inferred from related compounds. For example, the structural analysis and physical property measurement of nitrobenzene derivatives offer insights into the likely behaviors of our compound under various conditions.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity with various chemical groups (e.g., nucleophiles and electrophiles), and stability, are crucial for understanding how 1-Isocyanato-2-methyl-3-nitrobenzene might be used in synthesis and industry. The detailed study of isocyanates and nitro compounds, like those conducted by researchers on similar molecules, helps predict the reactivity and stability of 1-Isocyanato-2-methyl-3-nitrobenzene (A. Vavasori & L. Ronchin, 2012).
Scientific Research Applications
Synthesis and Anion Recognition
Functionalized phenyl unsymmetrical urea and thiourea possessing silatranes were synthesized, demonstrating the versatility of isocyanates like 1-isocyanato-2-methyl-3-nitrobenzene in creating compounds with potential for anion recognition properties. These compounds were characterized using spectroscopic techniques and X-ray diffraction analysis, showcasing their potential in photophysical studies and theoretical studies for understanding electronic properties (Singh et al., 2016).
Phosgene-Free Synthesis Pathways
The compound plays a role in the phosgene-free synthesis of ureas, which are important intermediates for producing carbamates and isocyanates. This approach is significant for developing safer, environmentally friendly synthetic routes for valuable chemical products (Vavasori & Ronchin, 2012).
Aromatic Substitution Reactions
Isocyanates derived from nitrobenzene compounds are shown to participate in aromatic substitution reactions, demonstrating the chemical reactivity of such compounds in creating a variety of aromatic isocyanates. These reactions are fundamental in organic synthesis, offering pathways to synthesize complex molecules (Bouchoux et al., 2010).
Catalytic Transformations for Polyurethane Chemistry
The catalyzed transformation of nitrobenzene derivatives has been explored for producing alicyclic amines and subsequent N-alkylation with alcohols. This research sheds light on the potential application of such transformations in polyurethane chemistry, highlighting the importance of these compounds as precursors for diisocyanates (Oh et al., 2014).
Potential Applications in Sensor Technology
The research on isocyanates and their derivatives extends into the development of new methods for sensing applications, such as optical sensing of isocyanates in air. This application is crucial for environmental monitoring and occupational safety in industries where isocyanates are used (Ghosh, 2017).
Safety And Hazards
1-Isocyanato-2-methyl-3-nitrobenzene is classified as harmful . It may cause an allergic skin reaction and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-isocyanato-2-methyl-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-6-7(9-5-11)3-2-4-8(6)10(12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEABHDWHUBNCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400451 | |
Record name | 1-isocyanato-2-methyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isocyanato-2-methyl-3-nitrobenzene | |
CAS RN |
23695-15-0 | |
Record name | 1-isocyanato-2-methyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-3-nitrophenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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